Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide
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Overview
Description
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzeneacetic Acid Derivative: This involves the reaction of benzeneacetic acid with appropriate reagents to introduce the alpha-hydroxy and alpha-(4-methylphenyl) groups.
Introduction of the 2-(2-Bromo-1-oxopropyl)hydrazide Group: This step involves the reaction of the intermediate product with 2-bromo-1-oxopropylhydrazine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar structures but different substituents.
Hydrazide derivatives: Compounds containing the hydrazide functional group with varying side chains.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-bromo-1-oxopropyl)hydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
128156-82-1 |
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Molecular Formula |
C19H21BrN2O3 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-bromo-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]propanehydrazide |
InChI |
InChI=1S/C19H21BrN2O3/c1-12-4-8-15(9-5-12)19(25,16-10-6-13(2)7-11-16)18(24)22-21-17(23)14(3)20/h4-11,14,25H,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
DFBMXQLZAHMCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NNC(=O)C(C)Br)O |
Origin of Product |
United States |
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